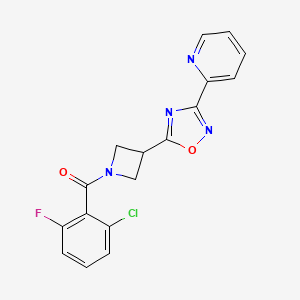

(2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2/c18-11-4-3-5-12(19)14(11)17(24)23-8-10(9-23)16-21-15(22-25-16)13-6-1-2-7-20-13/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMMFFVVPWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS number 1251688-65-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of 358.8 g/mol . The structure incorporates a chlorine and fluorine atom on the phenyl ring, along with a pyridine moiety linked to a 1,2,4-oxadiazole , which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antiviral

- Antibacterial

- Antifungal

- Analgesic

These activities are attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease processes.

Anticancer Activity

A significant body of research highlights the anticancer potential of oxadiazole derivatives. For instance, studies have shown that certain oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound in focus may demonstrate similar properties due to its structural features.

Case Study: Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of various oxadiazole derivatives. One study reported that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This highlights the potential for further exploration of (2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone in cancer therapeutics.

The mechanism through which oxadiazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways:

- Inhibition of Histone Deacetylases (HDACs) : Many oxadiazole compounds have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation.

- Targeting Kinases : Some derivatives target specific kinases involved in signaling pathways that regulate cell growth and survival.

Comparative Analysis Table

The following table summarizes the biological activities associated with various oxadiazole compounds:

| Compound Name | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 92.4 | Various Cancer Cell Lines |

| Compound B | Anti-inflammatory | 50.0 | COX Inhibition |

| Compound C | Antiviral | 75.0 | Viral Proteins |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer: Multi-step synthesis typically involves cyclization of oxadiazole precursors followed by azetidine ring formation. Key steps include coupling the 2-chloro-6-fluorophenyl moiety to the azetidine core via a ketone linkage. Reaction conditions (e.g., anhydrous solvents like THF/DMF, temperatures of 60–80°C, and catalysts like Pd(PPh₃)₄ for cross-coupling) are critical for minimizing side products. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

- Data Consideration: Monitor reaction progress using TLC or HPLC-MS. Yields >70% are achievable with strict control of moisture and oxygen.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer:

- NMR: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, focusing on aromatic protons (δ 7.0–8.5 ppm) and azetidine CH₂ groups (δ 3.5–4.5 ppm).

- XRD: Employ single-crystal X-ray diffraction (SHELXL or SHELXTL ) to resolve stereochemistry and validate the oxadiazole-azetidine dihedral angle (~15–25°).

- Mass Spectrometry: High-resolution ESI-MS ensures molecular weight accuracy (±2 ppm) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer: Prioritize assays targeting kinase inhibition (e.g., EGFR or VEGFR) due to the oxadiazole moiety’s affinity for ATP-binding pockets. Use:

- In vitro enzymatic assays (IC₅₀ determination via fluorescence polarization).

- Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7).

- Solubility and stability tests in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assay platforms be resolved?

- Methodological Answer: Discrepancies often arise from assay-specific parameters (e.g., protein concentration, incubation time). Validate results via:

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Molecular dynamics simulations (AMBER or GROMACS) to assess ligand-protein interactions under varying pH/temperature conditions .

- Metabolite profiling (LC-MS) to rule off-target effects from degradation products .

Q. What computational strategies are effective for optimizing this compound’s drug-likeness?

- Methodological Answer:

- QSAR modeling: Use Gaussian or Schrödinger to correlate substituent electronegativity (e.g., Cl/F) with logP and bioavailability.

- Docking studies (AutoDock Vina): Focus on the oxadiazole ring’s interaction with catalytic lysine residues in target kinases.

- ADMET prediction: SwissADME or pkCSM to optimize metabolic stability (CYP3A4 inhibition risk) and blood-brain barrier penetration .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and binding?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.